N-(4-methylphenyl)-2-piperazin-1-ylacetamide
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Overview
Description
N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound consists of a piperazine ring attached to an acetamide group, with a 4-methylphenyl substituent on the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form N-(4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-methylphenyl)-2-piperazin-1-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)-2-piperazin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in cells. It can bind to and inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-piperazin-1-ylacetamide
- N-(4-chlorophenyl)-2-piperazin-1-ylacetamide
- N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
Uniqueness
N-(4-methylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZMMIENIDQQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368868 |
Source
|
Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89473-82-5 |
Source
|
Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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